molecular formula C3H7NO2S B14077133 Propenylsulfonamide

Propenylsulfonamide

Cat. No.: B14077133
M. Wt: 121.16 g/mol
InChI Key: YKRLMZKCVQTOAZ-UHFFFAOYSA-N
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Description

Prop-1-ene-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a propene backbone. This compound is part of the broader class of sulfonamides, which have been widely studied for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-1-ene-1-sulfonamide can be synthesized through various methods. One common approach involves the oxidative coupling of thiols and amines. This method is advantageous due to its simplicity and efficiency, as it does not require additional pre-functionalization and de-functionalization steps . Another method involves the halogenation of prop-1-ene-1,3-sultone followed by an exchange reaction in the presence of a phase-transfer catalyst .

Industrial Production Methods

In industrial settings, the production of prop-1-ene-1-sulfonamide often involves large-scale oxidative coupling processes. These methods are designed to be cost-effective and environmentally friendly, minimizing waste generation and maximizing yield .

Chemical Reactions Analysis

Types of Reactions

Prop-1-ene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides. These products have significant applications in medicinal chemistry and organic synthesis .

Mechanism of Action

The mechanism of action of prop-1-ene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing it to competitively inhibit enzyme activity. This inhibition can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to prop-1-ene-1-sulfonamide include sulfenamides, sulfinamides, and other sulfonamides. These compounds share the common feature of a sulfur-nitrogen bond and exhibit similar chemical reactivity .

Uniqueness

What sets prop-1-ene-1-sulfonamide apart is its specific structural configuration, which imparts unique reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and form stable complexes with biological molecules makes it a valuable compound in both research and industrial applications .

Conclusion

Prop-1-ene-1-sulfonamide is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.

Properties

Molecular Formula

C3H7NO2S

Molecular Weight

121.16 g/mol

IUPAC Name

prop-1-ene-1-sulfonamide

InChI

InChI=1S/C3H7NO2S/c1-2-3-7(4,5)6/h2-3H,1H3,(H2,4,5,6)

InChI Key

YKRLMZKCVQTOAZ-UHFFFAOYSA-N

Canonical SMILES

CC=CS(=O)(=O)N

Origin of Product

United States

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